molecular formula C7H7BrF2N2O B2922079 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine CAS No. 1807058-17-8

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine

Cat. No.: B2922079
CAS No.: 1807058-17-8
M. Wt: 253.047
InChI Key: XVJJWROPNORUHQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C7H7BrF2N2O It is characterized by the presence of a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

The synthesis of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine typically involves the following steps:

Chemical Reactions Analysis

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine can be compared with similar compounds such as:

Properties

IUPAC Name

[2-bromo-3-(difluoromethoxy)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O/c8-6-4(12-11)2-1-3-5(6)13-7(9)10/h1-3,7,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJWROPNORUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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